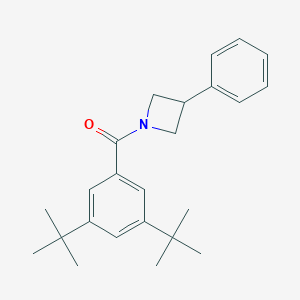
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine (DBPA) is a photo-initiator that is widely used in polymerization reactions due to its high reactivity and efficiency. DBPA belongs to the family of benzophenone derivatives and is characterized by its high absorption in the UV region.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine involves the absorption of UV light, which results in the formation of radicals. These radicals initiate the polymerization reaction by reacting with monomers or oligomers. The radicals generated by 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine are highly reactive and can initiate the polymerization of various monomers.
Biochemical and physiological effects:
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is not intended for use in biological systems. Therefore, there is limited information regarding its biochemical and physiological effects. However, it has been reported that 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine can cause skin irritation and sensitization. Therefore, it is important to handle 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine with caution and use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has several advantages for use in lab experiments. It is highly reactive and efficient, making it an excellent photo-initiator for polymerization reactions. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is also stable under normal laboratory conditions, making it easy to handle and store. However, 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has some limitations. It has a narrow absorption range, which limits its use in certain applications. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine also requires UV light for activation, which may not be available in all laboratory settings.
Direcciones Futuras
There are several future directions for the use of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine. One area of research is the development of new photo-initiators with broader absorption ranges. This would allow for the use of photo-initiators in a wider range of applications. Another area of research is the development of photo-initiators that can be activated by visible light. This would eliminate the need for UV light, making it easier to use photo-initiators in various laboratory settings. Additionally, research is needed to determine the long-term effects of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine on human health and the environment.
Conclusion:
In conclusion, 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine (1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine) is a highly reactive and efficient photo-initiator that is widely used in polymerization reactions. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has several advantages, including its stability and efficiency. However, it also has limitations, including its narrow absorption range and the need for UV light for activation. Future research is needed to develop new photo-initiators with broader absorption ranges and to determine the long-term effects of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine on human health and the environment.
Métodos De Síntesis
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine can be synthesized by the reaction of 3,5-Ditert-butylbenzoyl chloride with 3-phenylazetidine in the presence of a base such as triethylamine. The reaction yields 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine as a white solid with a melting point of 91-93°C.
Aplicaciones Científicas De Investigación
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is widely used as a photo-initiator in polymerization reactions. It has been used in the synthesis of various polymers such as poly(methyl methacrylate), polyurethane, and epoxy resins. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is also used in the production of dental composites and adhesives. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has been found to be effective in the curing of dental composites and adhesives due to its high reactivity and efficiency.
Propiedades
Fórmula molecular |
C24H31NO |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(3,5-ditert-butylphenyl)-(3-phenylazetidin-1-yl)methanone |
InChI |
InChI=1S/C24H31NO/c1-23(2,3)20-12-18(13-21(14-20)24(4,5)6)22(26)25-15-19(16-25)17-10-8-7-9-11-17/h7-14,19H,15-16H2,1-6H3 |
Clave InChI |
CJBZNVXUUCBNGO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286482.png)
![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286485.png)
![3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286486.png)
![1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286488.png)
![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286489.png)
![5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B286491.png)

![O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate](/img/structure/B286493.png)

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6,7-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B286497.png)
![6-Chlorobenzo[h]quinoline](/img/structure/B286499.png)
![1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol](/img/structure/B286500.png)
![1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol](/img/structure/B286501.png)
![2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium](/img/structure/B286502.png)